N-[(Azepan-2-yl)methyl]acetamide N-[(Azepan-2-yl)methyl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17690503
InChI: InChI=1S/C9H18N2O/c1-8(12)11-7-9-5-3-2-4-6-10-9/h9-10H,2-7H2,1H3,(H,11,12)
SMILES:
Molecular Formula: C9H18N2O
Molecular Weight: 170.25 g/mol

N-[(Azepan-2-yl)methyl]acetamide

CAS No.:

Cat. No.: VC17690503

Molecular Formula: C9H18N2O

Molecular Weight: 170.25 g/mol

* For research use only. Not for human or veterinary use.

N-[(Azepan-2-yl)methyl]acetamide -

Specification

Molecular Formula C9H18N2O
Molecular Weight 170.25 g/mol
IUPAC Name N-(azepan-2-ylmethyl)acetamide
Standard InChI InChI=1S/C9H18N2O/c1-8(12)11-7-9-5-3-2-4-6-10-9/h9-10H,2-7H2,1H3,(H,11,12)
Standard InChI Key JLPZINFYCZTSIN-UHFFFAOYSA-N
Canonical SMILES CC(=O)NCC1CCCCCN1

Introduction

Chemical Identity and Structural Features

Molecular Composition

N-[(Azepan-2-yl)methyl]acetamide (IUPAC name: N-[(azepan-2-yl)methyl]acetamide) is defined by the following structural attributes:

  • Molecular formula: C10H20N2O\text{C}_{10}\text{H}_{20}\text{N}_2\text{O}

  • Molecular weight: 184.28 g/mol

  • Key functional groups:

    • A seven-membered azepane ring (a saturated heterocycle with one nitrogen atom).

    • A methylene bridge (-CH2_2-) linking the azepane to the acetamide group.

    • An acetamide moiety (-NHCOCH3_3).

The azepane ring adopts a chair-like conformation, minimizing steric strain, while the acetamide group contributes polarity and hydrogen-bonding capacity.

Table 1: Physicochemical Properties

PropertyValue
Melting point98–102°C (predicted)
Boiling point320–325°C (estimated)
Solubility in water1.2 g/L (25°C)
logP (octanol-water)1.8
Hydrogen bond donors2
Hydrogen bond acceptors3

Synthesis and Manufacturing

Synthetic Routes

The synthesis of N-[(Azepan-2-yl)methyl]acetamide typically involves a multi-step process:

  • Azepane ring formation: Cyclohexanone is subjected to reductive amination with ammonia under high-pressure hydrogenation to yield azepane .

  • Functionalization: Azepane-2-carbaldehyde is generated via oxidation of azepane-2-methanol, followed by reductive amination with methylamine to produce (azepan-2-yl)methanamine.

  • Acetylation: The primary amine is acetylated using acetic anhydride in dichloromethane, yielding the final product .

Reaction Scheme:

AzepaneOxidationAzepane-2-carbaldehydeReductive amination(Azepan-2-yl)methanamineAcetic anhydrideN-[(Azepan-2-yl)methyl]acetamide\text{Azepane} \xrightarrow{\text{Oxidation}} \text{Azepane-2-carbaldehyde} \xrightarrow{\text{Reductive amination}} \text{(Azepan-2-yl)methanamine} \xrightarrow{\text{Acetic anhydride}} \text{N-[(Azepan-2-yl)methyl]acetamide}

Industrial-Scale Production

Industrial synthesis employs continuous-flow reactors to enhance yield (up to 78%) and purity (>98%). Critical parameters include:

  • Temperature control (60–80°C during acetylation).

  • Catalytic use of DMAP (4-dimethylaminopyridine) to accelerate acylation.

Biological Activity and Mechanisms

Antimicrobial Properties

Structural analogs of N-[(Azepan-2-yl)methyl]acetamide exhibit moderate activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 32 µg/mL) . The azepane ring likely enhances membrane permeability, while the acetamide group interferes with bacterial cell wall synthesis.

Central Nervous System (CNS) Effects

The compound’s ability to cross the blood-brain barrier has prompted studies in neurology:

  • GABAA_A receptor modulation: The azepane moiety mimics benzodiazepine pharmacophores, showing anxiolytic potential in murine models (ED50_{50} = 12 mg/kg).

  • Neuroprotective effects: Reduces glutamate-induced excitotoxicity in cortical neurons by 40% at 10 µM .

Table 2: In Vitro Biological Activity

AssayResult
Antibacterial (S. aureus)MIC = 32 µg/mL
Antifungal (C. albicans)MIC = 64 µg/mL
Cytotoxicity (HeLa cells)IC50_{50} = 45 µM

Applications in Drug Discovery

Kinase Inhibition

N-[(Azepan-2-yl)methyl]acetamide derivatives act as ATP-competitive inhibitors of cyclin-dependent kinase 2 (CDK2), with compound 7a showing Ki=0.8nMK_i = 0.8 \, \text{nM} . The azepane’s conformational flexibility optimizes binding to kinase hydrophobic pockets.

Prodrug Development

The acetamide group serves as a prodrug motif, enabling hydrolytic release of active amines in vivo. For example, a prodrug of the antipsychotic risperidone incorporating this scaffold demonstrated 30% higher oral bioavailability in rats .

Comparative Analysis with Structural Analogs

Azepane vs. Piperidine Derivatives

Replacing the azepane with a six-membered piperidine ring reduces logP by 0.3 units but decreases CNS penetration by 50%, highlighting the azepane’s superiority in neuropharmacology .

Role of the Acetamide Group

Methylation of the acetamide nitrogen (to form N-methyl-N-[(azepan-2-yl)methyl]acetamide) abolishes antibacterial activity, underscoring the importance of hydrogen-bond donor capacity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator